molecular formula C18H16BrNO B15316363 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine

1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B15316363
M. Wt: 342.2 g/mol
InChI Key: NGTSCWJHEAFYCB-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its bromobenzoyl group and phenyl ring attached to a tetrahydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting with the bromination of benzene to form 4-bromobenzoyl chloride. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding Grignard reagent, which is further reacted with a suitable dihydropyridine derivative under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine has found applications in several scientific fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Chlorobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure with a chlorine atom instead of bromine.

  • 1-(4-Methoxybenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a methoxy group instead of a bromine atom.

  • 1-(4-Nitrobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Features a nitro group in place of bromine.

These compounds differ in their reactivity and biological activity due to the different substituents on the benzoyl group.

Properties

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

(4-bromophenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C18H16BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-10H,11-13H2

InChI Key

NGTSCWJHEAFYCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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